Puromycin aminonucleoside (PAN) is a structural analog of the aminonucleoside moiety of the antibiotic puromycin. [] While puromycin itself inhibits protein synthesis by interfering with ribosomal function, PAN specifically targets glomerular cells, particularly podocytes, leading to a spectrum of renal pathologies. [, ] This selective toxicity makes PAN an invaluable tool for studying glomerular diseases, particularly nephrotic syndrome. [, , , , , , , , , , , , , , ]
Related Compounds
Puromycin
α-Tocopherol/Ascorbic Acid
Relevance: These antioxidants were co-administered with puromycin aminonucleoside in a study on rats to investigate their protective effects against podocyte foot process effacement []. The study demonstrated that the co-administration of α-tocopherol/ascorbic acid reduced proteinuria and significantly reduced foot process effacement compared with rats that received puromycin aminonucleoside alone. This suggests that oxidative stress plays a role in puromycin aminonucleoside-induced nephrosis and that antioxidants like α-tocopherol/ascorbic acid may have therapeutic potential.
Dimethyl Thiourea
Relevance: DMTU was co-administered with puromycin aminonucleoside in a study on rats to examine its protective effects on podocyte ultrastructure []. The study found that DMTU reduced proteinuria and significantly reduced foot process effacement compared to rats that received only puromycin aminonucleoside, suggesting a role for hydroxyl radicals in the pathogenesis of puromycin aminonucleoside nephrosis.
Superoxide Dismutase
Relevance: The co-administration of SOD with puromycin aminonucleoside in rats reduced proteinuria and foot process effacement compared to puromycin aminonucleoside alone []. This further supports the involvement of reactive oxygen species in puromycin aminonucleoside nephrosis and suggests a potential therapeutic role for SOD or other antioxidant enzymes.
Tungsten
Relevance: Dietary tungsten was used to inhibit xanthine oxidase and xanthine dehydrogenase in rats with puromycin aminonucleoside-induced nephrosis []. Although tungsten did not reduce proteinuria in puromycin aminonucleoside-treated rats, the study found no evidence for the involvement of the renal xanthine oxidase system in generating free radicals in this type of nephrosis. This suggests that puromycin aminonucleoside nephrosis may have a different underlying mechanism compared to other models of nephrosis where xanthine oxidase plays a role.
Hypoxanthine
Relevance: Hypoxanthine was injected into rats instead of puromycin aminonucleoside in a study investigating the role of the renal xanthine oxidase system in experimental nephrosis []. Unlike puromycin aminonucleoside, hypoxanthine administration did not induce proteinuria, further supporting the distinct mechanism of puromycin aminonucleoside in causing nephrosis.
Adenosine and Inosine
Relevance: The study investigating the role of the renal xanthine oxidase system in experimental nephrosis also measured the renal tissue concentrations of adenosine and inosine []. The concentrations of these purine metabolites, along with hypoxanthine and xanthine, were found to be lower in rats treated with puromycin aminonucleoside compared to controls. This finding further suggests that the purine degradation pathway, which is directly linked to puromycin aminonucleoside's structure, might not be the primary route of its metabolism.
Xanthine
Relevance: The study exploring the role of the renal xanthine oxidase system also examined xanthine levels []. Like other purine metabolites, the concentration of xanthine was lower in the renal tissue of rats treated with puromycin aminonucleoside compared to controls. This observation further supports the idea that puromycin aminonucleoside might be metabolized through alternative pathways beyond the conventional purine degradation pathway.
Adriamycin
Relevance: Adriamycin was used as a comparative agent to induce nephrosis in several studies that also investigated puromycin aminonucleoside nephrosis [, ]. These studies aimed to compare and contrast the mechanisms of renal injury and the potential roles of reactive oxygen species and the xanthine oxidase system. The findings consistently demonstrated distinct pathological mechanisms between adriamycin-induced and puromycin aminonucleoside-induced nephrosis.
Colloidal Carbon
Relevance: Colloidal carbon was employed as a tracer in a study comparing glomerular sclerosis in puromycin aminonucleoside and adriamycin nephrosis []. This study aimed to understand the differences in mesangial handling of macromolecules between the two models. The results indicated a more pronounced accumulation of colloidal carbon in the mesangium of puromycin aminonucleoside-treated rats, suggesting a potential difference in mesangial function and its role in the development of glomerular sclerosis.
3'-N-L-Phenylalanyl-Puromycin Aminonucleoside
Relevance: This specific analogue, 3'-N-L-phenylalanyl-puromycin aminonucleoside, is directly related to studies investigating the mechanism of action of puromycin aminonucleoside at the molecular level []. By understanding how this analogue interacts with the ribosome and affects peptidyl transferase activity, researchers can gain valuable insights into the mechanisms underlying the toxic effects of puromycin aminonucleoside, particularly its ability to disrupt protein synthesis.
Relevance: Similar to the previous compound, 5′-O-cytidylyl(3′-N-L-phenylalanyl)-puromycin aminonucleoside is also designed to study the acceptor substrate activity of peptidyl transferase []. By comparing the activity of different analogues, including those with modifications at the 5' position like this one, researchers can gain a more comprehensive understanding of the structural requirements for binding and activity at the peptidyl transferase center of the ribosome. This information is crucial for understanding the molecular mechanisms of puromycin aminonucleoside toxicity.
Probucol
Relevance: Probucol was used in a study to investigate the role of oxidants in the progression of chronic puromycin aminonucleoside nephrosis in rats []. The study found that probucol administration inhibited the progression of chronic puromycin aminonucleoside nephrosis, suggesting that oxidative stress is involved not only in the initiation but also in the progression of this disease.
Carboxyfluorescein
Relevance: Carboxyfluorescein was utilized as a fluorescent probe in a study using Tandem Scanning Confocal Microscopy to evaluate puromycin aminonucleoside-induced nephrosis in living rat kidneys []. The study demonstrated the ability of this technique to visualize the irregular flow of carboxyfluorescein through nephrotic glomeruli, highlighting its potential in noninvasively assessing renal function and pathological changes.
Taurine
Relevance: Taurine was investigated for its protective effects against puromycin aminonucleoside-induced nephrotic syndrome in rats [, ]. The findings indicated that taurine administration attenuated the severity of renal injury, potentially through its antioxidant properties, reducing lipid peroxidation, and increasing antioxidant enzyme activities.
Plantago asiatica L.
Relevance: PAL was investigated for its potential therapeutic effects in a rat model of puromycin aminonucleoside-induced nephrotic syndrome []. The study demonstrated that PAL treatment significantly ameliorated several aspects of the disease, including ascites, proteinuria, hyperlipidemia, and histological damage. The authors suggested that PAL's renoprotective effects might involve anti-inflammatory, anti-apoptotic, and antioxidant mechanisms.
Captopril
Relevance: The effect of captopril on urinary protein excretion in puromycin aminonucleoside nephrosis in rats was investigated []. The study found that captopril reduced proteinuria without affecting glomerular filtration rate. The authors suggested that this effect might be mediated by alterations in renal hemodynamics due to increased intrarenal prostaglandin production. They also observed that captopril was ineffective in reducing proteinuria in rats with adriamycin-induced glomerulopathy, indicating a specific effect on puromycin aminonucleoside nephrosis.
Source and Classification
Puromycin was first isolated from culture filtrates of Streptomyces alboniger in 1952. It belongs to the class of antibiotics known as aminonucleosides, which are characterized by their nucleoside structure combined with an amino acid moiety. The chemical structure of puromycin is defined as 6-dimethylamino-9-(3′-deoxy-3′-p-methoxy-L-phenylalaninamido-β-D-ribofuranosyl)-purine, indicating its complexity and specificity in biological interactions .
Synthesis Analysis
The synthesis of puromycin can be achieved through various methods, including total synthesis and semi-synthetic modifications. A notable approach involves the Mitsunobu reaction, which allows for the coupling of a 3-azido-substituted carbocyclic nucleoside with an appropriate amino acid derivative. This method emphasizes the importance of protecting groups and the careful selection of reagents to achieve high yields and purity .
Key parameters in the synthesis include:
Reagent concentrations: Optimal concentrations are crucial for maximizing reaction efficiency.
Temperature control: Reactions often require specific temperatures to facilitate proper coupling without degradation.
Purification steps: Techniques such as chromatography are employed to isolate the final product from by-products and unreacted materials.
Molecular Structure Analysis
Puromycin's molecular structure is pivotal to its function as an antibiotic. It consists of a purine base linked to a ribose sugar and an amino acid component, which together mimic the structure of aminoacyl-tRNA. The presence of a dimethylamino group at the 6-position of the purine ring contributes to its binding affinity for ribosomes .
Structural Characteristics
Molecular Formula: C₁₁H₁₄N₄O₄
Molecular Weight: Approximately 250.25 g/mol
Functional Groups: The molecule features amine, ether, and purine functional groups, each contributing to its biochemical interactions.
Chemical Reactions Analysis
Puromycin participates in several critical chemical reactions, primarily within ribosomal contexts. Its incorporation into growing polypeptide chains occurs at the ribosomal A-site, where it accepts nascent polypeptide chains from peptidyl-tRNA at the P-site. This reaction is termed puromycylation and results in irreversible termination of protein synthesis due to the inability to cleave the peptide bond formed between puromycin and the growing chain .
Key Reaction Details
Reaction Type: Peptidyl transfer reaction catalyzed by ribosomal peptidyltransferase.
Energy Requirement: The process is energy-independent, contrasting with typical aminoacyl-tRNA interactions.
Mechanism of Action
Puromycin's mechanism of action hinges on its structural similarity to aminoacyl-tRNA, allowing it to enter the ribosome and participate in protein synthesis. Upon entering the A-site, puromycin forms a peptide bond with the nascent chain, but unlike tRNA, this bond cannot be hydrolyzed or extended further. Consequently, this leads to premature termination of translation .
Detailed Mechanistic Insights
Binding Affinity: Puromycin competes effectively with natural aminoacyl-tRNAs for binding sites on ribosomes.
Biological Implications: The resulting disassembly of ribosomes and release of incomplete polypeptides disrupts normal cellular function, leading to growth inhibition.
Physical and Chemical Properties Analysis
Puromycin exhibits several notable physical and chemical properties that influence its use in research and therapeutic applications:
Solubility: Soluble in water (up to 50 mg/ml), forming a clear solution upon heating.
Stability: Stability can vary based on pH and temperature; it tends to degrade under extreme conditions.
Melting Point: The melting point is typically around 210 °C.
These properties are critical for its application in laboratory settings where precise concentrations are necessary for experimental reproducibility .
Applications
Puromycin is widely utilized in molecular biology as a selection marker for genetically engineered cells. Its ability to inhibit protein synthesis makes it invaluable for studying gene expression and protein dynamics. Additionally, modified derivatives of puromycin have been developed for specific applications such as:
Affinity purification: Biotinylated versions allow for selective isolation of proteins.
Fluorescent tagging: Fluorophore-conjugated puromycins facilitate visualization of protein synthesis in live cells .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Ro 41-0960 is a catechol-O-methyltransferase (COMT) inhibitor. It prevents dopaminergic neuron loss induced by L-DOPA in primary rat rostral mesencephalic tegmentum cultures (EC50 = 0.1 µM). Ro 41-0960 (30 mg/kg) potentiates L-DOPA and carbidopa-induced reversal of reserpine-induced akinesias in rats and reserpine-induced catalepsy and hypothermia in mice. It reduces striatal 3-methyl-DOPA levels and increases striatal dopamine and 3,4-dihydroxyphenylacetic acid (DOPAC;) levels in rats. Ro 41-0960 (150 mg/kg) also reduces fibroid volume in the Eker rat model of uterine fibroids. Ro 41-0960 is a reversible and orally-active COMT-inhibitor.
Salsalate is a dimeric benzoate ester obtained by intermolecular condensation between the carboxy of one molecule of salicylic acid with the phenol group of a second. It is a prodrug for salycylic acid that is used for treatment of rheumatoid arthritis and osteoarthritis and also shows activity against type II diabetes. It has a role as a non-steroidal anti-inflammatory drug, a non-narcotic analgesic, an antirheumatic drug, a hypoglycemic agent, an antineoplastic agent, an EC 3.5.2.6 (beta-lactamase) inhibitor and a prodrug. It is a benzoate ester, a member of benzoic acids, a member of phenols and a member of salicylates. It is functionally related to a salicylic acid. Salsalate is a nonsteroidal anti-inflammatory agent for oral administration. Salsalate's mode of action as an anti-inflammatory and antirheumatic agent may be due to inhibition of synthesis and release of prostaglandins. The usefulness of salicylic acid, the active in vivo product of salsalate, in the treatment of arthritic disorders has been established. In contrast to aspirin, salsalate causes no greater fecal gastrointestinal blood loss than placebo. Salsalate is readily soluble in the small intestine where it is partially hydrolyzed to two molecules of salicylic acid. A significant portion of the parent compound is absorbed unchanged and undergoes rapid esterase hydrolysis in the body. The parent compound has an elimination half-life of about 1 hour. Salicylic acid (the active metabolite) biotransformation is saturated at anti-inflammatory doses of salsalate. Such capacity limited biotransformation results in an increase in the half-life of salicylic acid from 3.5 to 16 or more hours. Salsalate is a nonacetylated dimer of salicylic acid that is used in the treatment of chronic arthritis as an analgesic and antipyretic. Salsalate can cause moderate serum aminotransferase elevations when given in high doses in a manner similar to aspirin. Salsalate is an orally available salicylate and non-steroidal anti-inflammatory drug (NSAID), with anti-inflammatory, analgesic and antipyretic activities. As a prodrug, salsalate is hydrolyzed to salicylic acid which inhibits the expression of cyclooxygenase (COX) enzymes. This prevents the conversion of arachidonic acid into prostaglandin precursors and leads to decreased formation of prostaglandins that are involved in pain, fever and inflammation. In addition, salsalate appears to inhibit nuclear factor-kappa B (NF-kB), thereby preventing activation of the NF-kB-mediated pathway and the expression of genes involved in inflammation.